molecular formula C19H18ClN3O B2785050 4-((3,4-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323529-73-2

4-((3,4-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2785050
CAS No.: 1323529-73-2
M. Wt: 339.82
InChI Key: RVVJPGOFLIOLIJ-UHFFFAOYSA-N
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Description

4-((3,4-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a dimethylphenylamino group, a methoxy group, and a carbonitrile group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Methoxylation: The methoxy group is introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Cyanation: The carbonitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Thiolated or aminated quinoline derivatives.

Scientific Research Applications

4-((3,4-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial properties.

    8-Methoxyquinoline: Used as a precursor in the synthesis of various pharmaceuticals.

    3,4-Dimethylaniline: A key intermediate in the synthesis of dyes and pigments.

Properties

IUPAC Name

4-(3,4-dimethylanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O.ClH/c1-12-7-8-15(9-13(12)2)22-18-14(10-20)11-21-19-16(18)5-4-6-17(19)23-3;/h4-9,11H,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJPGOFLIOLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C#N)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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